molecular formula C15H11ClN2O B14961885 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B14961885
M. Wt: 270.71 g/mol
InChI Key: MUGSUPGCCJLRKM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-pyrrole: Known for its biological activities, including antimicrobial and anticancer properties.

    1-(4-chlorophenyl)-3-phenyl-1H-pyrazole: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(4-chlorophenyl)-3-phenyl-1H-imidazole: Another heterocyclic compound with potential medicinal applications

Uniqueness

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ol stands out due to its unique combination of a pyrazole ring with both phenyl and 4-chlorophenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H11ClN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H

InChI Key

MUGSUPGCCJLRKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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